
4-(4-bromophenyl)-N-(3-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "4-(4-bromophenyl)-N-(3-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide" is a heterocyclic molecule that contains several functional groups and substituents, including a bromophenyl group, a chlorophenyl group, a methyl group, and a thioxo group attached to a tetrahydropyrimidine ring. This structure suggests that the compound could have interesting chemical properties and potential applications in various fields such as pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of related heterocyclic systems has been reported in the literature. For instance, the reaction of 5-pyrimidine carboxylic acid 1,2,3,4-tetrahydro-6-methyl-4-phenyl-2-thioxoethyl ester with various 3-(2-bromoacetyl)coumarins followed by cyclization yielded thiazolopyrimidine derivatives . Although the exact synthesis of the compound is not detailed, similar synthetic strategies involving condensation and cyclization reactions could be employed to synthesize the target molecule.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various analytical techniques. For example, the crystal structure of a similar compound, ethyl-4-(5-bromo-2-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, was determined by X-ray diffraction (XRD) . This technique could be used to elucidate the molecular structure of the compound , providing insights into its conformation and stereochemistry.
Chemical Reactions Analysis
The compound's functional groups suggest it could participate in various chemical reactions. The presence of a thioxo group and a carboxamide moiety indicates potential reactivity in nucleophilic substitution reactions or as a ligand in coordination chemistry. The bromophenyl and chlorophenyl groups could also undergo further substitution reactions, potentially leading to a wide range of derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would likely be influenced by its heterocyclic structure and substituents. The compound's solubility, melting point, and stability could be predicted based on the properties of similar compounds. For example, the planar conformation of a related molecule, 4-[5-(2-Bromophenyl)-1,3,4-thiadiazol-2-ylthio]-2-(trifluoromethyl)thieno[2,3-d]pyrimidine, was revealed by X-ray diffraction, which could affect its physical properties . The compound's reactivity could be explored through experimental studies of its chemical behavior under various conditions.
Scientific Research Applications
1. Antinociceptive Activity
The compound has demonstrated potential in antinociceptive activity. Research conducted on similar enaminone compounds has shown significant antinociceptive effects, indicating a potential pathway for pain relief applications. The study of enaminone compounds like E139 and its analogues highlighted the involvement of GABA receptors in mediating the antinociceptive activity in both formalin and hot plate tests, suggesting a promising area for further research on related compounds (Masocha, Kombian, & Edafiogho, 2016).
2. Antihypertensive Properties
Derivatives of 1,4-dihydro-5-pyrimidine carboxamides, structurally related to the compound of interest, have shown significant antihypertensive activity. The synthesis and pharmacological evaluation of these derivatives highlighted their potential in lowering blood pressure, opening avenues for further exploration in cardiovascular pharmacology (Alam et al., 2010).
3. Antiprotozoal Activity
Research into similar compounds, such as substituted 2,5-bis(4-guanylphenyl)furans and related analogues, has revealed notable antiprotozoal properties, particularly against Trypanosoma rhodesiense. This indicates the potential use of structurally related compounds like 4-(4-bromophenyl)-N-(3-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide in treating protozoal infections (Das & Boykin, 1977).
4. Anticonvulsant Properties
Enaminones and their derivatives have been extensively studied for their anticonvulsant properties. The research into these compounds has shown promising results in treating seizures and other convulsive disorders. The systematic synthesis and evaluation of these compounds offer insights into the therapeutic potential of structurally related compounds in neurological disorders (Eddington et al., 2003).
properties
IUPAC Name |
4-(4-bromophenyl)-N-(3-chlorophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrClN3OS/c1-10-15(17(24)22-14-4-2-3-13(20)9-14)16(23-18(25)21-10)11-5-7-12(19)8-6-11/h2-9,16H,1H3,(H,22,24)(H2,21,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKZLBNIWRMNBOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)Br)C(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00974156 |
Source


|
| Record name | 6-(4-Bromophenyl)-N-(3-chlorophenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00974156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


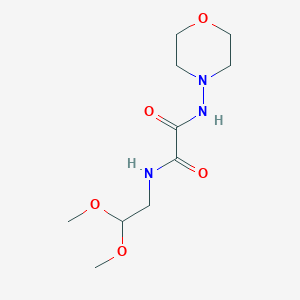
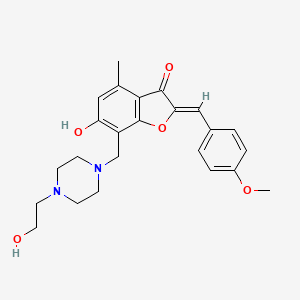
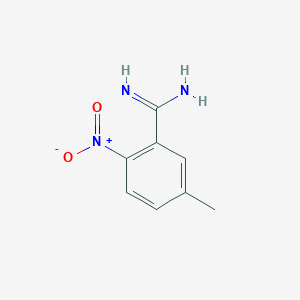
![1-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbonyl)piperidine-4-carboxamide](/img/structure/B2501010.png)
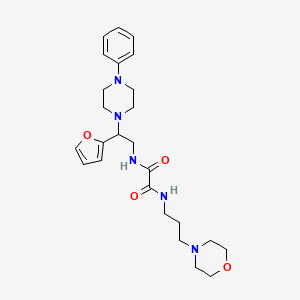
![2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2501013.png)
![3-Benzyl-1-(3-chloro-4-fluorophenyl)-1-[(2-hydroxy-3-methoxyphenyl)methyl]thiourea](/img/structure/B2501016.png)
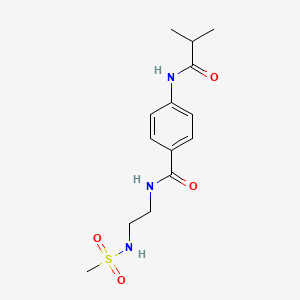
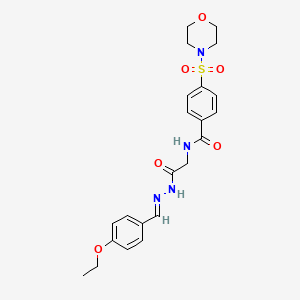
![{1-[(3R,4S)-4-aminooxolan-3-yl]-1H-1,2,3-triazol-4-yl}methanol dihydrochloride](/img/structure/B2501022.png)

![2-((2,5-Difluorophenyl)sulfonyl)-1-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2501024.png)
![1-[4-(acetylamino)benzoyl]-N-cyclopropylpiperidine-4-carboxamide](/img/structure/B2501026.png)